molecular formula C13H12ClN3O B6191457 N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride CAS No. 112193-21-2

N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride

Cat. No. B6191457
CAS RN: 112193-21-2
M. Wt: 261.7
InChI Key:
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Description

N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride is a synthetic organic compound that is used in various scientific research applications. It is a white crystalline solid with a melting point of 166-167 °C. This compound is commonly referred to as DPC and is used in a variety of research applications, including drug synthesis, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride is commonly used as a building block in the synthesis of various drugs and pharmaceuticals. It can also be used in biochemical and physiological studies, as it can be used to study the effects of various compounds on the body. Additionally, it is used in laboratory experiments to study the structure and properties of various compounds.

Mechanism of Action

N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride acts as a nucleophile, meaning that it can react with other molecules to form new compounds. This compound can react with electrophiles, such as carbonyl compounds, to form covalent bonds. It can also act as a catalyst in certain reactions, allowing for the formation of new compounds in a faster and more efficient manner.
Biochemical and Physiological Effects
This compound has been used in various biochemical and physiological studies. It has been shown to have a variety of effects on the body, including the inhibition of certain enzymes, the modulation of cell signaling pathways, and the inhibition of certain receptors. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride is a versatile compound that can be used in a variety of laboratory experiments. One advantage of using this compound is that it is relatively inexpensive and can be easily obtained. Additionally, it is a relatively stable compound, meaning that it can be stored for long periods of time without degrading. However, this compound is also toxic and should be handled with care.

Future Directions

The use of N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride in scientific research is expected to continue to grow in the future. Some potential future directions include the use of this compound in the development of new drugs and pharmaceuticals, the study of its effects on the body, and the use of this compound in laboratory experiments to study the structure and properties of various compounds. Additionally, this compound could be used in the development of new catalysts for various reactions.

Synthesis Methods

N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride can be synthesized in several different ways. One method involves the reaction of 4,6-dimethylpyrimidine-2-carboxylic acid with phenyl isocyanate in the presence of a base such as potassium carbonate. The resulting product is then treated with thionyl chloride to obtain the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride involves the reaction of 4,6-dimethyl-2-aminopyrimidine with phenyl isocyanate to form N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl intermediate, which is then treated with thionyl chloride to obtain the final product as N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride.", "Starting Materials": [ "4,6-dimethyl-2-aminopyrimidine", "phenyl isocyanate", "thionyl chloride" ], "Reaction": [ "Step 1: 4,6-dimethyl-2-aminopyrimidine is reacted with phenyl isocyanate in a solvent such as dichloromethane or chloroform at room temperature for several hours to form N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl intermediate.", "Step 2: The intermediate is then treated with thionyl chloride in a solvent such as dichloromethane or chloroform at reflux temperature for several hours to obtain the final product as N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride.", "Step 3: The product is then purified by recrystallization or column chromatography to obtain a pure compound." ] }

CAS RN

112193-21-2

Molecular Formula

C13H12ClN3O

Molecular Weight

261.7

Purity

95

Origin of Product

United States

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